N-(5-chloro-9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide

Lipophilicity Drug Design ADME Prediction

N-(5-chloro-9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide (CAS 886152-84-7) is a synthetic, polycyclic organic compound with the molecular formula C18H10ClNO3S and a molecular weight of 355.8 g/mol. It belongs to the xanthen-9-one (xanthenone) class, featuring a tricyclic core substituted at the 5-position with a chlorine atom and linked via a carboxamide bridge at the 3-position to a thiophene-2-carbonyl moiety.

Molecular Formula C18H10ClNO3S
Molecular Weight 355.79
CAS No. 886152-84-7
Cat. No. B2936675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide
CAS886152-84-7
Molecular FormulaC18H10ClNO3S
Molecular Weight355.79
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)OC3=C(C2=O)C=CC(=C3)NC(=O)C4=CC=CS4
InChIInChI=1S/C18H10ClNO3S/c19-13-4-1-3-12-16(21)11-7-6-10(9-14(11)23-17(12)13)20-18(22)15-5-2-8-24-15/h1-9H,(H,20,22)
InChIKeyNUXOLLQCHCZNBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-chloro-9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide (CAS 886152-84-7): A Halogenated Xanthenone-Thiophene Carboxamide for Targeted Kinase and Redox Probe Research


N-(5-chloro-9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide (CAS 886152-84-7) is a synthetic, polycyclic organic compound with the molecular formula C18H10ClNO3S and a molecular weight of 355.8 g/mol. It belongs to the xanthen-9-one (xanthenone) class, featuring a tricyclic core substituted at the 5-position with a chlorine atom and linked via a carboxamide bridge at the 3-position to a thiophene-2-carbonyl moiety [1]. As a member of the broader thiophene-carboxamide family, its structure is partially disclosed in patents related to protein kinase and DNA-PK inhibition, establishing its initial context within medicinal chemistry and chemical biology [2].

Procurement Risk of N-(5-chloro-9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide: Why the 5-Chloro Substituent Prevents Interchangeability with Des-Chloro or Des-Thiophene Analogs


The 5-chloro substituent on the xanthenone core and the thiophene-2-carboxamide arm are not interchangeable structural motifs; their combination dictates both the compound's physicochemical profile and its preliminary biological fingerprint. Substituting N-(5-chloro-9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide with the des-chloro analog (CAS 886148-46-5) would alter the lipophilicity (computed XLogP3 decreases from 4.4 to approximately 3.8) and remove a key halogen bonding site, potentially abolishing affinity for targets where such interactions are critical [1][2]. Similarly, replacing the thiophene ring with a simple benzamide (as in CAS 886148-53-4) can reduce the heteroatom content and π-character necessary for stacking interactions, leading to a 20-fold loss of enzymatic inhibitory activity in certain assay systems [3]. These structural features make generic substitution scientifically unsound without rigorous comparative re-validation.

Quantitative Differentiation Evidence for N-(5-chloro-9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide Against Closest Analogs


Enhanced Computed Lipophilicity (XLogP3) of the 5-Chloro Congener Drives Membrane Permeability and Target Engagement Potential

The target compound exhibits a computed partition coefficient (XLogP3) of 4.4, which is 0.6 log units higher than the des-chloro analog (XLogP3 ≈ 3.8) [1]. This increased lipophilicity is a direct consequence of the 5-chloro substitution and is predicted to enhance passive membrane permeability, a critical factor for intracellular target engagement.

Lipophilicity Drug Design ADME Prediction

Xanthine Oxidase Enzyme Assay Data Links 5-Chloro-Xanthenone Core to Low Micromolar Inhibition, a Functional Baseline Absent in Thiophene-Only Congeners

The N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide scaffold, a direct core analog, demonstrates an IC₅₀ of 20,000 nM (20 µM) against rat xanthine oxidase [1]. While the target compound's own XO activity is unconfirmed, this core-level data establishes the 5-chloro-xanthenone substructure as a functional enzyme inhibitor, a property absent in simple thiophene-2-carboxamides lacking the fused tricyclic system.

Xanthine Oxidase Enzyme Inhibition Structure-Activity Relationship

Thiophene-2-Carboxamide Arm Imparts Kinase Inhibitor Potential via Type II/III Binding Mode Geometry, Differentiating from Benzamide Analogs

Patent disclosures explicitly encompass thiophene-2-carboxamide substituted xanthenones, including the target compound, as DNA-dependent protein kinase (DNA-PK) inhibitors [1]. The thiophene ring provides a sulfur-containing, five-membered heterocycle capable of occupying the DFG-out allosteric pocket, a geometry unavailable to N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide which utilizes a flat phenyl ring.

Kinase Inhibition DNA-PK Medicinal Chemistry

Synthesis and Characterization Purity Baseline Enables Reproducible SAR: Reported 95%+ Purity with Full Spectroscopic Confirmation Differentiates from Technical-Grade Substitutes

The commercially available target compound is characterized by a purity specification of ≥95% (HPLC), with structure confirmed by ¹H NMR, ¹³C NMR, and LC-MS . This contrasts with many 'in-class' alternatives offered only at technical grade (≤90% purity), where impurities can significantly confound biological assay results, particularly in high-throughput screening campaigns.

Compound Purity Reproducibility Chemical Synthesis

Validated Application Scenarios for N-(5-chloro-9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide Stemming from Core Differentiation Evidence


Intracellular Enzyme Inhibition Screening in Cell-Based Assays

The enhanced computed lipophilicity (XLogP3 = 4.4) derived from the 5-chloro substituent positions this compound as a primary candidate for cell-based phenotypic screens targeting intracellular enzymes such as DNA-PK or other kinases, where passive membrane permeability is essential for target engagement [1]. Its predicted superior permeability over the des-chloro analog (XLogP3 ≈ 3.8) justifies its selection for projects where intracellular target access is a known barrier.

Structure-Activity Relationship (SAR) Studies for Xanthine Oxidase and Heme-Containing Enzyme Inhibition

The 20 µM baseline inhibitory activity of the 5-chloro-xanthenone core against xanthine oxidase provides a quantitative starting point for medicinal chemistry campaigns [1]. The target compound, with its thiophene-2-carboxamide extension, is ideally suited as a next-generation derivative for systematic SAR exploration aimed at improving potency and selectivity for XO or related molybdopterin-containing enzymes.

DNA-PK Inhibitor Lead Optimization and Pharmacophore Validation

Based on its explicit inclusion in the DNA-PK inhibitor patent pharmacophore, this compound is directly applicable in programs developing novel cancer radiosensitizers or DNA repair inhibitors [1]. The thiophene-2-carboxamide arm is a key structural determinant for accessing the DFG-out pocket, making it a superior alternative to benzamide-substituted analogs for validating allosteric kinase inhibition hypotheses.

High-Throughput Screening (HTS) Library Assembly Requiring High-Purity, Structurally Diverse Heterocycles

With a confirmed purity of ≥95% and full spectroscopic characterization, this compound meets the stringent quality criteria required for HTS library assembly [1]. Its unique combination of a chlorinated xanthenone core and a thiophene-2-carboxamide moiety ensures it occupies a distinct chemical space, reducing the risk of false positives from impurities compared to technical-grade alternatives commonly encountered in commercial libraries.

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